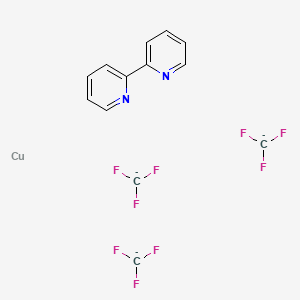
Bpycu(CF3)3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bpycu(CF3)3, also known as Copper, (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)-, is a copper complex with the molecular formula C13H8CuF9N2. This compound is notable for its unique structure, which includes three trifluoromethyl groups and a bipyridine ligand. It is a yellow solid that is soluble in organic solvents like acetone, ethyl acetate, and acetonitrile, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bpycu(CF3)3 can be synthesized through a mild and operationally simple method involving the use of a bench-stable copper(III) complex. The synthesis typically involves the reaction of copper(II) trifluoromethyl complexes with 2,2’-bipyridine under visible light. The reaction conditions are mild, often carried out at room temperature, and the process is initiated by photoinduced homolytic cleavage of the copper complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods. The scalability of the process would depend on the availability of starting materials and the efficiency of the reaction under industrial conditions.
Chemical Reactions Analysis
Types of Reactions
Bpycu(CF3)3 undergoes several types of chemical reactions, including:
Trifluoromethylation: This compound is used as a source of trifluoromethyl radicals, which can be introduced into various organic molecules.
Hydrogen Abstraction: The compound can abstract hydrogen atoms from unactivated C(sp3)-H bonds, leading to the formation of trifluoromethylated products.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include alkyl bromides, iodides, and primary amines.
Major Products
The major products formed from reactions involving this compound are trifluoromethylated organic compounds. These products are valuable in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Bpycu(CF3)3 has a wide range of applications in scientific research:
Chemistry: It is used in the trifluoromethylation of organic molecules, which is important for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Bpycu(CF3)3 involves the generation of reactive electrophilic carbon-centered CF3 radicals through photoinduced homolytic cleavage. These radicals can then abstract hydrogen atoms from unactivated C(sp3)-H bonds, leading to the formation of trifluoromethylated products. The process involves radical-polar crossover and ionic coupling between the resulting carbocation intermediate and the anionic CF3 source .
Comparison with Similar Compounds
Similar Compounds
- Copper, (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)-
- 2,2’-bipyridine tris(trifluoromethyl) Copper
- (2,2’-Bipyridine-κN1,κN1’)tris(trifluoromethyl)-Copper
Uniqueness
Bpycu(CF3)3 is unique due to its ability to act as both a source of trifluoromethyl radicals and anions, making it highly versatile in various chemical reactions. Its stability and operational simplicity under mild conditions further enhance its applicability in scientific research and industrial processes .
Properties
Molecular Formula |
C13H8CuF9N2-3 |
|---|---|
Molecular Weight |
426.75 g/mol |
IUPAC Name |
copper;2-pyridin-2-ylpyridine;trifluoromethane |
InChI |
InChI=1S/C10H8N2.3CF3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3)4;/h1-8H;;;;/q;3*-1; |
InChI Key |
AFWFCKPJRVCIIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















